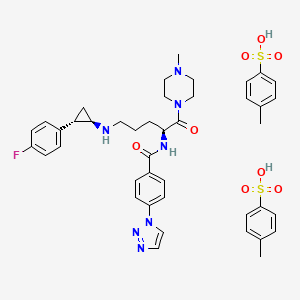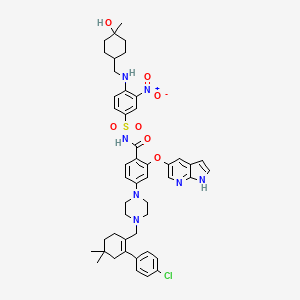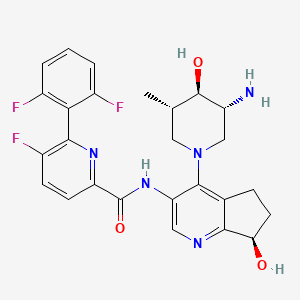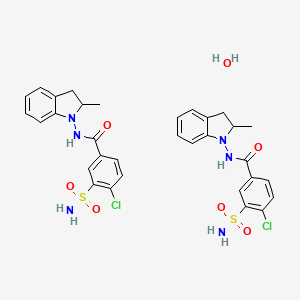![molecular formula C25H20N4O2S2 B608157 2-((4-Oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-phenylpyridin-2-yl)acetamide](/img/structure/B608157.png)
2-((4-Oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-phenylpyridin-2-yl)acetamide
説明
IWP-L6, also known as Porcupine Inhibitor III, is a highly potent inhibitor of the enzyme Porcupine (EC50: 0.5 nM). Porcupine is a membrane-bound O-acyltransferase that plays a crucial role in the palmitoylation of Wnt proteins, which are essential for Wnt signaling pathways . This compound has shown significant potential in inhibiting Wnt-dependent processes such as tailfin regeneration and posterior axis formation in zebrafish .
科学的研究の応用
IWP-L6 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the Wnt signaling pathway and its inhibition.
Biology: Employed in cell culture studies to investigate the role of Wnt signaling in cell differentiation and development.
Medicine: Potential therapeutic agent for diseases involving aberrant Wnt signaling, such as cancer and fibrosis.
作用機序
IWP-L6 exerts its effects by inhibiting the enzyme Porcupine, which is responsible for the palmitoylation of Wnt proteins. This inhibition prevents the activation and secretion of Wnt proteins, thereby blocking the Wnt signaling pathway. The molecular targets include dishevelled 2 (Dvl2) and other downstream effectors of the Wnt pathway .
Similar Compounds:
IWP-2: Another potent Porcupine inhibitor with an IC50 of 27 nM.
LGK974: A selective Porcupine inhibitor used in clinical trials for cancer treatment.
Wnt-C59: A highly effective Wnt signaling antagonist with PORCN enzymatic activity.
Uniqueness of IWP-L6: IWP-L6 stands out due to its extremely high potency (EC50: 0.5 nM) and stability in human plasma. It has shown significant activity in various biological assays, making it a valuable tool for studying Wnt signaling and its implications in disease .
生化学分析
Biochemical Properties
IWP-L6 targets the Wnt signaling pathway, as Porcupine is the enzyme that catalyzes the palmitoylation of Wnt proteins . In HEK293 cells, IWP-L6 has been found to significantly inhibit the phosphorylation of dishevelled 2 (Dvl2), a biochemical event associated with many Wnt-dependent cellular responses .
Cellular Effects
IWP-L6 has shown to inhibit Wnt-dependent processes such as tailfin regeneration and posterior axis formation in zebrafish . It also reduces branching morphogenesis in cultured mouse embryonic kidneys . In the context of infection, IWP-L6 treatment could maintain inhibited both Wnt/β-catenin as well as Wnt/Ca +2 signaling pathways .
Molecular Mechanism
IWP-L6 docks in the PORCN catalytic site, providing insights into PORCN pharmacologic inhibition . This structural model provides mechanistic insights into PORCN substrate recognition and catalysis as well as the inhibition of its enzymatic activity .
Temporal Effects in Laboratory Settings
IWP-L6 is stable in human plasma over 24 hours, but it was rapidly metabolized in rat plasma (t1/2 = 190 min), murine plasma (t1/2 = 2 min), and the murine liver S9 fractions (t1/2 = 26 min) . The major metabolites are the amide cleavage products .
Metabolic Pathways
IWP-L6 is involved in the Wnt signaling pathway. Porcupine, the target of IWP-L6, is the enzyme that catalyzes the palmitoylation of Wnt proteins . This modification is crucial for the proper functioning of the Wnt signaling pathway.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of IWP-L6 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
- Formation of the thieno[3,2-d]pyrimidin-2-yl core.
- Introduction of the phenyl and pyridinyl groups.
- Final coupling reactions to attach the thioacetamide moiety .
Industrial Production Methods: Industrial production of IWP-L6 typically follows the same synthetic route as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: IWP-L6 can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide moiety.
Reduction: Reduction reactions can target the carbonyl groups in the compound.
Substitution: The aromatic rings in IWP-L6 can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
特性
IUPAC Name |
2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenylpyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2S2/c30-22(28-21-12-11-18(15-26-21)17-7-3-1-4-8-17)16-33-25-27-20-13-14-32-23(20)24(31)29(25)19-9-5-2-6-10-19/h1-12,15H,13-14,16H2,(H,26,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESQGTFWEQMCMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=NC=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does IWP-L6 impact Trypanosoma cruzi infection?
A1: IWP-L6 inhibits the activity of PORCN, an O-acyltransferase essential for Wnt protein secretion. [, ] Wnt signaling is crucial for T. cruzi replication within macrophages. [, ] By inhibiting PORCN, IWP-L6 disrupts Wnt signaling, leading to decreased parasite replication within host cells and reduced tissue parasitism in a mouse model of Chagas disease. [, ]
Q2: What are the immunological effects of IWP-L6 treatment during T. cruzi infection?
A2: Research suggests that during the acute phase of T. cruzi infection, Wnt signaling promotes a Th2-type immune response, which is associated with increased parasite burden and fibrosis. [] IWP-L6 treatment during this phase was shown to suppress the Th2 response and maintain the suppressive activity of Treg cells in mice. [] This modulation of the immune response towards a less parasite-permissive environment is thought to contribute to the control of parasite replication and prevention of cardiac damage. []
Q3: What is the significance of the structural model of PORCN in relation to IWP-L6?
A3: The structural model of PORCN helps us understand how IWP-L6 interacts with the enzyme. [] Studies suggest that IWP-L6 binds to the catalytic site of PORCN, likely interfering with the binding of its substrates, palmitoleoyl-CoA and Wnt proteins. [] This structural insight is valuable for designing more potent and selective PORCN inhibitors, which could lead to more effective treatments for Wnt-related diseases, including Chagas disease. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B608080.png)
![1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea](/img/structure/B608081.png)


![(11S)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B608088.png)
![2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one](/img/structure/B608089.png)

![N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide](/img/structure/B608091.png)
![7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B608094.png)
